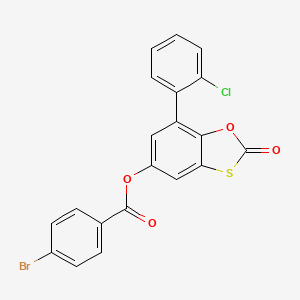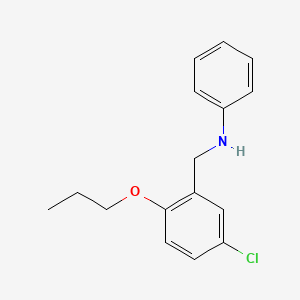
7-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-bromobenzoate
Vue d'ensemble
Description
7-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-bromobenzoate, also known as COTI-2, is a small molecule that has shown potential in treating cancer. It was first synthesized in 2014 and has since been the subject of scientific research to understand its mechanism of action and potential applications.
Mécanisme D'action
7-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-bromobenzoate works by binding to the core domain of mutant p53, which is responsible for its oncogenic activity. This binding stabilizes the protein and prevents it from interacting with other proteins that are necessary for tumor growth. As a result, cancer cells are unable to proliferate and undergo apoptosis.
Biochemical and Physiological Effects:
7-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-bromobenzoate has been shown to have a selective effect on cancer cells, leaving normal cells unaffected. It has also been shown to be effective against a wide range of cancer types, including breast, lung, ovarian, and pancreatic cancer. Additionally, 7-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-bromobenzoate has been shown to have low toxicity, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-bromobenzoate is its specificity for mutant p53, which makes it a potentially effective treatment for cancers that harbor this mutation. However, one limitation is that it may not be effective against cancers that do not have mutant p53. Additionally, more research is needed to determine the optimal dosing and administration of 7-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-bromobenzoate.
Orientations Futures
There are several potential future directions for research on 7-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-bromobenzoate. One area of interest is the development of combination therapies that include 7-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-bromobenzoate along with other anti-cancer agents. Another area of interest is the investigation of 7-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-bromobenzoate's potential in treating other diseases, such as Alzheimer's disease. Finally, more research is needed to determine the safety and efficacy of 7-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-bromobenzoate in clinical trials.
Applications De Recherche Scientifique
7-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-bromobenzoate has been the subject of several scientific studies that have investigated its potential as an anti-cancer agent. It has been shown to inhibit the activity of mutant p53, a protein that is commonly found in cancer cells and is associated with tumor growth and resistance to chemotherapy. By inhibiting mutant p53, 7-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-bromobenzoate can induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
[7-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10BrClO4S/c21-12-7-5-11(6-8-12)19(23)25-13-9-15(14-3-1-2-4-16(14)22)18-17(10-13)27-20(24)26-18/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXPOLPTGDQKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)Br)SC(=O)O3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10BrClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-bromobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[5-(5-isoxazolyl)-2-thienyl]sulfonyl}morpholine](/img/structure/B4673398.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4673410.png)

![5-[(5-chloro-2-methoxybenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B4673420.png)
![[1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4673428.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4673432.png)
![N-(1-methyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4673433.png)
![3-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4673441.png)
![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4673442.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4673446.png)
![2-{[4-(allylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}ethanol](/img/structure/B4673453.png)
![{[2-(4-butoxyphenyl)-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B4673461.png)
![4-bromo-N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4673468.png)
